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Compound of Interest

Compound Name: MDAI

Cat. No.: B1180724 Get Quote

This guide provides an objective comparison of the receptor binding profile of 5,6-

Methylenedioxy-2-aminoindane (MDAI) with structurally and functionally related compounds.

The information is intended for researchers, scientists, and drug development professionals to

facilitate an independent verification of MDAI's pharmacological characteristics. All quantitative

data is summarized in tables, and detailed methodologies for key experiments are provided.

Receptor Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of MDAI and

comparable compounds for the serotonin transporter (SERT), dopamine transporter (DAT), and

norepinephrine transporter (NET), as well as key serotonin and adrenergic receptors. Lower

values indicate a higher affinity of the compound for the receptor or transporter.
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MDAI 512[1] 5,920[1] 1,426[1] 322[2] 1121[2] 322[2]
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Affinity[

2]

High

Affinity[

2]

MDMA 390 1,500 660 - - - - -

2-AI -
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e

Substra

te[3]

Selectiv

e
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te[3]

134 211 41 - -
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]
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]
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- - - -
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3]
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e[3]
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potency

than

SERT[3

]

100-fold
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potency

than

SERT[3

]

- - - -
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te

Affinity[

3]

Data for MDMA, 2-AI, 5-MeO-AI, and MMAI are included for comparative purposes. A dash (-)

indicates that specific quantitative data was not readily available in the searched literature.

Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the affinity of a test compound (like

MDAI) for the serotonin, dopamine, and norepinephrine transporters using a competitive
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radioligand binding assay.

Materials:

Cell membranes prepared from cells expressing the human recombinant serotonin

transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

Radioligand specific for each transporter:

SERT: [³H]Citalopram or [¹²⁵I]RTI-55

DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

NET: [³H]Nisoxetine or [¹²⁵I]RTI-55

Test compound (e.g., MDAI) at various concentrations.

Non-specific binding control (a high concentration of a known transporter inhibitor, e.g.,

fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation counter and scintillation fluid.

Procedure:

Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

Assay Setup: In a 96-well microplate, add the following to each well:

Assay buffer

Cell membranes

Radioligand at a concentration near its Kd value.
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Either the test compound at varying concentrations, buffer only (for total binding), or the

non-specific binding control.

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for

a predetermined amount of time to allow the binding to reach equilibrium.

Termination of Assay: Rapidly filter the contents of each well through glass fiber filters using

a cell harvester. This separates the bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Visualizations
Below are diagrams illustrating key concepts related to the receptor binding profile of MDAI.
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Radioligand Binding Assay Workflow
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Simplified MDAI Signaling Pathways

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1180724?utm_src=pdf-body-img
https://www.benchchem.com/product/b1180724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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